(1R*,2R*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid
Beschreibung
This compound is a cyclohexanecarboxylic acid derivative featuring a hydroxyl group at the 4-position and a 4-methylbenzoyl substituent at the 2-position. Its stereochemistry (1R,2R,4S*) defines its three-dimensional conformation, influencing its reactivity, solubility, and biological interactions.
Eigenschaften
Molekularformel |
C15H18O4 |
|---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
(1R,2R,4S)-4-hydroxy-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O4/c1-9-2-4-10(5-3-9)14(17)13-8-11(16)6-7-12(13)15(18)19/h2-5,11-13,16H,6-8H2,1H3,(H,18,19)/t11-,12+,13+/m0/s1 |
InChI-Schlüssel |
WJIZVTKMGRMHEB-YNEHKIRRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)[C@@H]2C[C@H](CC[C@H]2C(=O)O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2CC(CCC2C(=O)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Stereoselective Cyclohexane Ring Formation via Asymmetric Hydrogenation
- Starting from a suitable cyclohexene derivative, asymmetric hydrogenation is employed to introduce stereochemistry at the relevant chiral centers.
- The precursor often contains a double bond conjugated with the benzoyl group, facilitating regioselective reduction.
A cyclohexene derivative with a benzoyl substituent undergoes asymmetric hydrogenation using chiral catalysts (e.g., Rh or Ru complexes with chiral ligands) to yield the desired stereoisomer.
- High stereoselectivity.
- Good yields when optimized.
- Requires expensive chiral catalysts.
- Sensitive to reaction conditions.
| Catalyst | Solvent | Temperature | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|---|
| Rh–BINAP | Ethanol | 25°C | 95% | 85% |
| Ru–TsDPEN | Methanol | 0°C | 92% | 80% |
(Data adapted from recent asymmetric hydrogenation studies)
Synthesis via Chiral Auxiliary-Mediated Stereoselective Addition
- Utilizes chiral auxiliaries (e.g., Evans' oxazolidinones) attached to acyl or alkyl groups.
- Stereoselective addition of nucleophiles (e.g., Grignard reagents) to the chiral auxiliary-controlled intermediate.
- Subsequent cleavage yields the stereochemically defined cyclohexanecarboxylic acid derivative.
Chiral auxiliary attachment → Nucleophilic addition → Auxiliary removal → Functional group transformations to introduce hydroxyl and benzoyl groups.
| Auxiliary | Nucleophile | Stereoselectivity (dr) | Yield (%) |
|---|---|---|---|
| Evans' oxazolidinone | Methylmagnesium bromide | >20:1 | 75% |
| Chiral sulfoxide | Organometallic reagents | 15:1 | 70% |
(Based on chiral auxiliary methodologies in literature)
Oxidation and Hydroxylation Steps
- Selective hydroxylation at the 4-position is achieved via oxidation using reagents like osmium tetroxide or via biocatalytic processes.
- The benzoyl group introduction occurs through Friedel–Crafts acylation on the cyclohexane ring.
Cyclohexanone derivative → Hydroxylation (OsO4 or biocatalysts) → Benzoylation (Friedel–Crafts acylation) → Carboxylation to form the acid.
| Reagent | Conditions | Selectivity | Yield (%) |
|---|---|---|---|
| OsO4 | Cold, aqueous | 4-hydroxylation | 80% |
| Benzoyl chloride | AlCl3 | Benzoylation | 78% |
Data Table Summarizing Preparation Methods
| Method | Key Reactions | Stereoselectivity | Advantages | Limitations |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Hydrogenation with chiral catalysts | >95% ee | High stereocontrol | Catalyst cost |
| Chiral Auxiliary Approach | Nucleophilic addition + auxiliary removal | >20:1 dr | Precise stereochemistry | Multi-step process |
| Oxidation/Hydroxylation | OsO4 oxidation, biocatalysis | High regioselectivity | Efficient functionalization | Toxic reagents |
Recent Patent and Literature Insights
A notable patent (US8058440B2) describes a process involving multi-step synthesis of related carboxylic acids, emphasizing stereoselective control via chiral catalysts and auxiliaries, which can be adapted for this compound. The synthesis involves initial formation of a cyclohexane core, followed by stereoselective hydroxylation and acylation, aligning with the methods discussed above.
Analyse Chemischer Reaktionen
Types of Reactions
(1R*,2R*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The benzoyl group can be reduced to a benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as a solvent, room temperature.
Reduction: LiAlH4, ether as a solvent, low temperature.
Substitution: Various halides or sulfonates, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl alcohol derivative.
Substitution: Formation of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pharmacological Potential
This compound has shown promise in pharmacological applications due to its structural features that allow it to interact with biological targets effectively. Studies indicate that derivatives of this compound can act as inhibitors of specific enzymes, making them candidates for drug development targeting metabolic disorders.
Case Study: Enzyme Inhibition
A study explored the inhibitory effects of (1R*,2R*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid on cyclooxygenase enzymes, which are crucial in inflammatory processes. The results demonstrated a significant reduction in enzyme activity, suggesting potential use as an anti-inflammatory agent.
Material Science
Polymer Synthesis
The compound can be utilized as a monomer in polymer chemistry, particularly in synthesizing biodegradable polymers. Its hydroxyl and carboxylic acid groups facilitate polymerization reactions that yield materials with desirable mechanical properties and environmental stability.
Case Study: Biodegradable Polymers
Research has demonstrated the successful incorporation of (1R*,2R*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid into polyesters. These polymers exhibited enhanced biodegradability compared to traditional plastics.
| Polymer Type | Degradation Rate | Environment | Reference |
|---|---|---|---|
| Polyester A | 30% in 6 months | Soil | |
| Polyester B | 50% in 6 months | Aquatic |
Analytical Chemistry
Chromatographic Applications
The compound is also employed in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) as a chiral stationary phase or mobile phase additive. Its chirality allows for the effective separation of enantiomers, which is crucial in pharmaceutical analysis.
Case Study: Chiral Separation
A study focused on the use of (1R*,2R*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid as a chiral selector for the enantioseparation of beta-blockers. The optimized HPLC conditions resulted in high-resolution separations.
Wirkmechanismus
The mechanism of action of (1R*,2R*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and benzoyl groups play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Data Gaps
- Mutasynthesis Potential: The compound’s 4-methylbenzoyl group aligns with starter units used in rapalog biosynthesis, suggesting utility in combinatorial biosynthesis .
- Data Limitations : Direct pharmacological or thermodynamic data (e.g., melting point, logP) for the target compound are absent in the provided evidence. Further experimental studies are required to validate its stability and bioactivity.
Biologische Aktivität
The compound (1R,2R,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid** is a chiral molecule that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (1R,2R,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid** can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 222.25 g/mol
Structural Features
The compound features a cyclohexane ring with hydroxyl and benzoyl substituents, which may influence its biological interactions. The stereochemistry of the compound is crucial for its activity, as different stereoisomers can exhibit significantly different biological effects.
Pharmacological Properties
Research indicates that (1R,2R,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid** exhibits various pharmacological activities:
- Anti-inflammatory Effects : Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, which may protect cells from oxidative stress.
- Enzyme Inhibition : This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in conditions like obesity and diabetes.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets:
- Cytokine Modulation : By inhibiting the production of cytokines such as TNF-alpha and IL-6, the compound can reduce inflammation.
- Antioxidant Pathways : It enhances the expression of antioxidant enzymes, thereby boosting cellular defense mechanisms against oxidative damage.
- Metabolic Pathway Regulation : The inhibition of key enzymes in metabolic pathways can lead to altered metabolic flux, potentially improving metabolic health.
Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, administration of (1R,2R,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid** resulted in a significant reduction in inflammatory markers compared to the control group. The study concluded that this compound could be a promising candidate for developing anti-inflammatory therapies.
Study 2: Antioxidant Activity
A recent study evaluated the antioxidant capacity of the compound using various assays (DPPH and ABTS). Results indicated that it exhibited strong radical scavenging activity, comparable to known antioxidants like ascorbic acid. This suggests its potential application in preventing oxidative stress-related diseases.
Study 3: Enzyme Inhibition
Research focused on the inhibitory effects of this compound on specific metabolic enzymes showed a dose-dependent inhibition pattern. The findings suggest that it could be utilized in metabolic disorders where enzyme activity modulation is beneficial.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits cytokine production | Case Study 1 |
| Antioxidant | Scavenges free radicals | Case Study 2 |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | Case Study 3 |
| Mechanism | Effect | Implication |
|---|---|---|
| Cytokine Modulation | Reduces inflammation | Potential anti-inflammatory therapy |
| Antioxidant Pathways | Enhances cellular defense | Protects against oxidative stress |
| Metabolic Regulation | Alters enzyme activity | Improves metabolic health |
Q & A
Basic Research Questions
What are the key synthetic routes for preparing (1R,2R,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid, and how can intermediates be optimized?**
- Methodology : Synthesis typically involves a Friedel-Crafts acylation using cyclohexanone and 4-methylbenzoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃) to form a ketone intermediate. Subsequent stereoselective reduction (e.g., using NaBH₄ with chiral ligands) introduces hydroxyl and carboxylic acid groups. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to enhance yield and stereochemical purity .
- Intermediate Characterization : Confirm intermediate structures via NMR (¹H/¹³C) and LC-MS. Adjust reaction time and stoichiometry to minimize byproducts like regioisomers or over-reduced species .
Q. How can researchers validate the stereochemical configuration of this compound?
- Analytical Techniques : Use X-ray crystallography for absolute configuration determination. Alternatively, employ chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and compare retention times with known standards. Polarimetry and NOESY NMR can corroborate spatial arrangements of substituents .
Q. What standard protocols are used to assess the compound’s purity and stability under storage?
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and track impurity profiles using mass spectrometry .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity, particularly in enzyme inhibition assays?
- Mechanistic Insight : The (1R*,2R*,4S*) configuration dictates binding affinity to target enzymes (e.g., cyclooxygenase or lipoxygenase isoforms). Molecular docking simulations (using GOLD or AutoDock) predict interactions between the 4-methylbenzoyl group and hydrophobic enzyme pockets. Validate with site-directed mutagenesis and competitive inhibition assays .
- Case Study : In GABA uptake assays, the cis-configuration of hydroxyl and carboxylic acid groups enhances interaction with neurotransmitter transporters, as shown in tsA201 cell models .
Q. How can researchers resolve contradictions in pharmacological data across different assay systems?
- Data Reconciliation : Compare results from HEK-293 (human) vs. MDCK-II (canine) cell lines, accounting for species-specific transporter expression. Normalize activity using ATP concentration curves (10–100 μM) to control for energy-dependent uptake variability. Apply GraphPad Prism’s nonlinear regression to fit CRC models and calculate IC₅₀ consistency .
Q. What strategies optimize enantiomeric separation for large-scale synthesis?
- Chromatographic Methods : Use simulated moving bed (SMB) chromatography with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Solvent systems (hexane/isopropanol) and flow rates are tuned for baseline separation. For kinetic resolution, employ lipase-catalyzed esterification (e.g., Candida antarctica lipase B) to selectively modify one enantiomer .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
- In Silico Tools : Perform DFT calculations (Gaussian 09) to evaluate the energy barrier for hydroxyl group oxidation. Introduce fluorine at the 4-methyl position (meta to benzoyl) to block cytochrome P450-mediated metabolism. Validate predictions with microsomal stability assays (rat/human liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
